2-Bromo-5-methoxyphenol
Overview
Description
2-Bromo-5-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a brominated derivative of methoxyphenol, characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the phenol ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyphenol typically involves a multi-step process:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under the catalysis of sulfuric acid.
Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium hydrogen carbonate solution.
Major Products:
Substitution Products: Various substituted phenols.
Oxidation Products: Quinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyphenol involves its interaction with various molecular targets. The bromine atom and methoxy group on the phenol ring contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-Bromophenol: Lacks the methoxy group, making it less versatile in certain reactions.
3-Bromo-5-methoxyphenol: Similar structure but with different substitution pattern, leading to different reactivity.
2,4-Dibromophenol: Contains an additional bromine atom, affecting its chemical properties and applications.
Uniqueness: 2-Bromo-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methoxy groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542153 | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-94-4 | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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